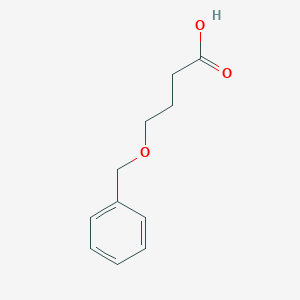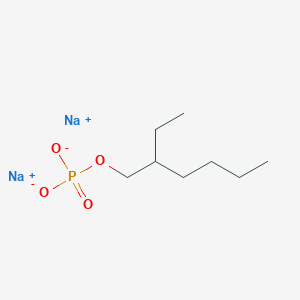
Ruthenium(4+);tetrafluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(4+);tetrafluoride, also known as ruthenium(IV) fluoride, is a binary inorganic compound composed of ruthenium and fluorine with the chemical formula RuF4. It appears as pink crystals and is known for its high reactivity, especially with moisture, which causes it to darken immediately. This compound is highly reactive and can react violently with water to form ruthenium dioxide .
準備方法
Ruthenium(4+);tetrafluoride was first prepared in 1963 by Holloway and Peacock. They obtained a yellow solid by reducing ruthenium pentafluoride with iodine, using iodine pentafluoride as a solvent. The reaction is as follows: [ 10 \text{RuF}_5 + \text{I}_2 \rightarrow 10 \text{RuF}_4 + 2 \text{IF}_5 ]
this method produced impure RuF4. The pure pink compound was isolated for the first time in 1992 by reacting potassium hexafluororuthenate(IV) with arsenic pentafluoride at 20°C in anhydrous hydrofluoric acid, with strict exclusion of water and oxygen. This synthesis exploits the strong fluoride ion accepting capabilities of the Lewis acid arsenic pentafluoride: [ \text{K}_2\text{RuF}_6 + 2 \text{AsF}_5 \rightarrow \text{RuF}_4 + 2 \text{KAsF}_6 ]
化学反応の分析
Ruthenium(4+);tetrafluoride undergoes various chemical reactions, primarily involving oxidation and reduction. It is extremely reactive and reacts violently with water to deposit ruthenium dioxide. The compound can also react with other fluorinating agents such as krypton difluoride in hydrofluoric acid solution to form ruthenium oxide tetrafluoride .
Common reagents and conditions used in these reactions include:
Water: Reacts violently to form ruthenium dioxide.
Krypton difluoride: Used in hydrofluoric acid solution to form ruthenium oxide tetrafluoride.
科学的研究の応用
Ruthenium(4+);tetrafluoride has several scientific research applications, particularly in the fields of chemistry and materials science. Its high reactivity makes it useful in various chemical synthesis processes. In the nuclear industry, studies on volatile species of ruthenium, including this compound, are of interest due to the problems caused by the radioactive isotope ruthenium-106 .
In addition, ruthenium compounds, including this compound, have shown promise in biomedical applications. They are being explored for their potential use in anticancer therapies, where they can induce apoptosis in tumor cells by acting at the DNA level .
作用機序
The mechanism of action of ruthenium(4+);tetrafluoride in its applications is primarily based on its strong oxidizing properties. In anticancer applications, ruthenium compounds can cause apoptosis of tumor cells by interacting with DNA. This controlled destruction of cells is a key mechanism in cancer treatment .
類似化合物との比較
Ruthenium(4+);tetrafluoride can be compared with other similar compounds such as rhodium tetrafluoride and platinum tetrafluoride. These compounds share similar chemical structures and reactivity patterns. this compound is unique due to its specific reactivity with water and its ability to form ruthenium dioxide upon reaction .
Similar compounds include:
- Rhodium tetrafluoride
- Platinum tetrafluoride
These compounds also exhibit high reactivity and are used in various chemical synthesis processes, but their specific applications and reactivity conditions may differ from those of this compound.
特性
IUPAC Name |
ruthenium(4+);tetrafluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.Ru/h4*1H;/q;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIYWHCPXHKZME-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Ru+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14521-18-7 |
Source


|
| Record name | Ruthenium pentafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014521187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)



